molecular formula C18H25NO4 B5327898 4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO BENZOATE

4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO BENZOATE

Cat. No.: B5327898
M. Wt: 319.4 g/mol
InChI Key: CRUMXUQXUADPES-UHFFFAOYSA-N
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Description

4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO BENZOATE is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetoxy group attached to a tetramethylpiperidino moiety, which is further linked to a benzoate group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO BENZOATE typically involves a multi-step process:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO BENZOATE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO BENZOATE involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active piperidino benzoate moiety. This active moiety can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

4-(ACETYLOXY)-2,2,6,6-TETRAMETHYLPIPERIDINO BENZOATE can be compared with other similar compounds, such as:

Properties

IUPAC Name

(4-acetyloxy-2,2,6,6-tetramethylpiperidin-1-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-13(20)22-15-11-17(2,3)19(18(4,5)12-15)23-16(21)14-9-7-6-8-10-14/h6-10,15H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUMXUQXUADPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(N(C(C1)(C)C)OC(=O)C2=CC=CC=C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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